N~1~-(2-METHYLPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-(2-METHYLPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2-methylphenyl group, a thienyl-pyrimidinyl moiety, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHYLPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienyl-Pyrimidinyl Intermediate: This step involves the reaction of a thienyl derivative with a pyrimidine precursor under conditions that promote the formation of the thienyl-pyrimidinyl linkage.
Introduction of the Sulfanyl Group: The intermediate is then reacted with a sulfanylating agent to introduce the sulfanyl group.
Acetamide Formation: Finally, the acetamide moiety is introduced through a reaction with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-METHYLPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving sulfanyl groups.
Medicine: Potential therapeutic applications as an inhibitor or modulator of specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N1-(2-METHYLPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE would depend on its specific biological target. Generally, compounds with sulfanyl groups can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The aromatic rings and pyrimidinyl moiety might also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-METHYLPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: can be compared with other acetamides containing aromatic and sulfanyl groups.
This compound: can be compared with other pyrimidinyl derivatives.
Uniqueness
The uniqueness of N1-(2-METHYLPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12-5-2-3-6-13(12)19-16(21)11-23-17-18-9-8-14(20-17)15-7-4-10-22-15/h2-10H,11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAOLKKIYNZSQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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